molecular formula C5H7F3O3 B13316307 5,5,5-Trifluoro-3-hydroxypentanoic acid

5,5,5-Trifluoro-3-hydroxypentanoic acid

Cat. No.: B13316307
M. Wt: 172.10 g/mol
InChI Key: ZLTDHNHHXMDPGA-UHFFFAOYSA-N
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Description

5,5,5-Trifluoro-3-hydroxypentanoic acid is an organic compound with the molecular formula C5H7F3O3 It is characterized by the presence of three fluorine atoms attached to the terminal carbon of a pentanoic acid chain, along with a hydroxyl group on the third carbon

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,5,5-Trifluoro-3-hydroxypentanoic acid typically involves the introduction of trifluoromethyl groups into a pentanoic acid backbone. One common method is the reaction of 3-hydroxypentanoic acid with trifluoromethylating agents under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity .

Industrial Production Methods: Industrial production of this compound may involve large-scale chemical processes that optimize the reaction conditions for cost-effectiveness and efficiency. This includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions: 5,5,5-Trifluoro-3-hydroxypentanoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The compound can be reduced to form corresponding alcohols or alkanes.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield 5,5,5-trifluoro-3-oxopentanoic acid, while reduction can produce 5,5,5-trifluoropentanol .

Scientific Research Applications

5,5,5-Trifluoro-3-hydroxypentanoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 5,5,5-Trifluoro-3-hydroxypentanoic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This can lead to the modulation of specific pathways and inhibition of enzyme activity, contributing to its biological effects .

Comparison with Similar Compounds

    5,5,5-Trifluoro-4-hydroxypentanoic acid: Similar in structure but with the hydroxyl group on the fourth carbon.

    5,5,5-Trifluoro-2-hydroxypentanoic acid: Hydroxyl group on the second carbon.

Uniqueness: 5,5,5-Trifluoro-3-hydroxypentanoic acid is unique due to the position of the hydroxyl group, which influences its reactivity and interaction with other molecules. This positional difference can lead to variations in chemical behavior and biological activity, making it a valuable compound for specific applications .

Properties

Molecular Formula

C5H7F3O3

Molecular Weight

172.10 g/mol

IUPAC Name

5,5,5-trifluoro-3-hydroxypentanoic acid

InChI

InChI=1S/C5H7F3O3/c6-5(7,8)2-3(9)1-4(10)11/h3,9H,1-2H2,(H,10,11)

InChI Key

ZLTDHNHHXMDPGA-UHFFFAOYSA-N

Canonical SMILES

C(C(CC(F)(F)F)O)C(=O)O

Origin of Product

United States

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